molecular formula C30H29ClF5NO2 B12062289 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate CAS No. 83918-76-7

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate

Cat. No.: B12062289
CAS No.: 83918-76-7
M. Wt: 566.0 g/mol
InChI Key: AVCGPTONQJCRMU-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate ( 83918-76-7) is a high-value chemical intermediate and reference standard for pharmaceutical research and analysis. With a molecular formula of C30H29ClF5NO2 and a molecular weight of 566.011 g/mol, this compound is characterized by its high lipophilicity (LogP: 6.73) . This acetate derivative is closely related to Penfluridol, a potent, long-acting antipsychotic agent, making it a critical compound for metabolism, pharmacokinetic, and impurity profiling studies . Researchers can utilize this compound in analytical method development, as it is suitable for reverse-phase (RP) HPLC analysis and can be scaled for preparative separation and isolation of impurities . The method, which uses a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications), is also adaptable for fast UPLC techniques using columns with 3 µm particles . This product is strictly for Research Use Only and is an essential tool for scientists working in medicinal chemistry and analytical research.

Properties

CAS No.

83918-76-7

Molecular Formula

C30H29ClF5NO2

Molecular Weight

566.0 g/mol

IUPAC Name

[1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-yl] acetate

InChI

InChI=1S/C30H29ClF5NO2/c1-20(38)39-29(23-8-13-28(31)27(19-23)30(34,35)36)14-17-37(18-15-29)16-2-3-26(21-4-9-24(32)10-5-21)22-6-11-25(33)12-7-22/h4-13,19,26H,2-3,14-18H2,1H3

InChI Key

AVCGPTONQJCRMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Piperidine Ring

The piperidine core is typically synthesized via Dieckmann condensation or reductive cyclization . For example:

  • Reductive cyclization : A primary amine reacts with two equivalents of an alkyl acrylate ester (e.g., methyl acrylate) under basic conditions, followed by decarboxylation to form the piperidine ring.

  • Alternative method : Catalytic hydrogenation of a tetrahydropyridine precursor (e.g., 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine) using Pd(OH)₂/C in methanol yields the piperidine structure.

Reaction :

1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridineH2,Pd(OH)2/C4-(4-fluorophenyl)piperidine\text{1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine} \xrightarrow{\text{H}2, \text{Pd(OH)}2/\text{C}} \text{4-(4-fluorophenyl)piperidine}

Yield : 94%.

Step 2: Introduction of the 4-Chloro-3-(trifluoromethyl)phenyl Group

This substituent is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling . For instance:

  • SNAr : The piperidine hydroxyl group is deprotonated, and the 4-chloro-3-(trifluoromethyl)phenyl moiety is added under basic conditions.

  • Suzuki-Miyaura coupling : A boronic acid derivative of the aryl group reacts with a halogenated piperidine intermediate.

Example :

4-Hydroxypiperidine+4-chloro-3-(trifluoromethyl)phenyl bromideK2CO3,DMF4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol\text{4-Hydroxypiperidine} + \text{4-chloro-3-(trifluoromethyl)phenyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol}

Alkylation with 4,4-Bis(4-fluorophenyl)butyl Group

The bis(4-fluorophenyl)butyl moiety is introduced via N-alkylation .

Step 3: Preparation of 4,4-Bis(4-fluorophenyl)butyl Bromide

This intermediate is synthesized by reacting 1,4-butanediol with 4-fluorophenylboronic acid under Suzuki coupling conditions, followed by bromination.

Step 4: N-Alkylation of the Piperidine

The piperidine nitrogen is alkylated using the butyl bromide in a polar aprotic solvent (e.g., THF or DMF) with a base (e.g., K₂CO₃).

Reaction :

4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol+4,4-bis(4-fluorophenyl)butyl bromideK2CO3,THF1-(4,4-bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol\text{4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol} + \text{4,4-bis(4-fluorophenyl)butyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{1-(4,4-bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol}

Yield : ~80% (estimated from analogous reactions).

Acetylation of the Hydroxyl Group

The final step involves acetylation to introduce the acetate ester.

Step 5: Acetyl Transfer

The hydroxyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or DMAP).

Reaction :

1-(4,4-bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol+Ac2OPyridine1-(4,4-bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate\text{1-(4,4-bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol} + \text{Ac}_2\text{O} \xrightarrow{\text{Pyridine}} \text{1-(4,4-bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate}

Yield : ~90% (based on similar esterification reactions).

Critical Reaction Optimization

Key parameters influencing yield and purity include:

Parameter Optimal Conditions Impact
Solvent THF, DMF, or acetonitrilePolar aprotic solvents enhance alkylation rates.
Base K₂CO₃, Cs₂CO₃, or NaHStrong bases (e.g., NaH) improve alkylation efficiency.
Temperature 25–60°CHigher temperatures accelerate reactions but risk decomposition.
Catalyst Pd(PPh₃)₄ or Cu(OTf)₂/L1 (light-induced)Palladium or copper catalysts enable C–N bond formation.

Alternative Synthetic Routes

Route A: Copper-Mediated C–N Coupling

A photoinduced coupling using Cu(OTf)₂ and a chiral ligand (e.g., L1) under blue light (410 nm) enables efficient alkylation of the piperidine nitrogen with the butyl bromide.

Advantages :

  • High enantioselectivity.

  • Mild conditions (25°C, 24 h).

Route B: Dieckmann Condensation

For piperidine synthesis, a Dieckmann condensation of a diethyl β-ketoester and a primary amine yields the core structure.

Reaction :

Diethyl β-ketoester+AmineBasePiperidin-4-oneReductionPiperidin-4-ol\text{Diethyl β-ketoester} + \text{Amine} \xrightarrow{\text{Base}} \text{Piperidin-4-one} \xrightarrow{\text{Reduction}} \text{Piperidin-4-ol}

Challenges and Mitigation Strategies

  • Steric Hindrance : The bulky bis(4-fluorophenyl)butyl group may slow alkylation.

    • Solution : Use polar solvents (e.g., DMF) and prolonged reaction times.

  • Competitive Acetylation : The acetate group may form side products.

    • Solution : Use excess acetic anhydride and monitor by TLC.

Analytical Characterization

The final product is characterized via:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} spectra confirm the piperidine and acetate groups.

  • HPLC : Reverse-phase chromatography with acetonitrile/water/acidic buffer.

  • MS : ESI-MS or HRMS for molecular weight confirmation.

Comparison of Synthetic Methods

Method Key Steps Yield Advantages
Route 1 (Standard)Dieckmann condensation → alkylation → acetylation60–80%High substrate availability
Route 2 (Copper-mediated)Photoinduced coupling → acetylation70–85%Mild conditions, reduced waste
Route 3 (Suzuki)Boronic acid coupling → alkylation → acetylation50–70%High regioselectivity

Chemical Reactions Analysis

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

Antipsychotic and Neurological Disorders

Penfluridol has been primarily studied for its antipsychotic properties. It is a derivative of the piperidine class and exhibits efficacy in treating schizophrenia and other psychotic disorders. The compound acts as a dopamine receptor antagonist, which is crucial for managing symptoms associated with these conditions .

Potential in Cancer Treatment

Recent studies have indicated that Penfluridol may have applications in oncology, particularly as an adjunct therapy for certain types of cancer. Its ability to inhibit tumor growth has been linked to its interaction with various molecular targets involved in cell proliferation and survival pathways .

Chromatographic Techniques

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for the separation of Penfluridol, utilizing acetonitrile and water as the mobile phase. This method is scalable and suitable for both analytical and preparative purposes, making it valuable for purity assessment and impurity isolation in pharmaceutical formulations .

Case Study 1: Antipsychotic Efficacy

In a clinical study involving patients with schizophrenia, Penfluridol demonstrated a significant reduction in psychotic symptoms compared to placebo controls. The study highlighted the compound's long half-life, allowing for once-daily dosing, which improves patient compliance .

Case Study 2: Cancer Research

A research team investigated the effects of Penfluridol on breast cancer cell lines. Results showed that the compound inhibited cell proliferation and induced apoptosis through modulation of the PI3K/Akt signaling pathway. These findings suggest potential therapeutic roles for Penfluridol beyond psychiatric disorders .

Summary Table of Applications

Application AreaDescriptionReferences
Antipsychotic TherapyEffective in treating schizophrenia; dopamine receptor antagonist properties
Cancer TreatmentInhibits tumor growth; potential use in adjunct therapy
Analytical ChemistryHPLC methods for separation and analysis; scalable techniques for pharmaceutical applications

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s fluorinated aromatic rings and piperidine moiety enable it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of receptor signaling, and changes in ion channel conductance.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacokinetic Comparisons

Compound Name Core Structure Key Substituents Plasma Half-Life (hr) Major Metabolic Pathways
Penfluridol Piperidinol Bis(4-fluorophenyl)butyl, 4-chloro-3-(trifluoromethyl)phenyl 199 (human) Oxidative N-dealkylation, beta-oxidation, glucuronidation
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate Piperidinyl acetate Acetyl group replacing hydroxyl Not reported (inferred: potential hydrolysis to penfluridol) Likely hydrolysis to penfluridol followed by parent compound’s pathways
1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate Piperazine Bis(4-fluorophenyl)methyl, allyl group Not reported No data; structural rigidity may limit metabolism
r-2,c-6-Bis(4-chlorophenyl)-t-3-isopropyl-1-nitrosopiperidin-4-one Piperidinone Nitroso, chlorophenyl, isopropyl Not reported Nitroso group may confer photolability or redox activity

Metabolic and Pharmacokinetic Differences

  • Penfluridol vs. Acetate Derivative : The acetate group is expected to act as a prodrug, hydrolyzing in vivo to release penfluridol. This could delay onset of action but prolong duration compared to direct administration of penfluridol. The acetyl group may also reduce first-pass metabolism by shielding the hydroxyl site .
  • Its dichloride salt form enhances solubility but may alter tissue distribution compared to lipophilic penfluridol derivatives.

Receptor Binding and Pharmacodynamic Profiles

  • Penfluridol : Primarily a dopamine D2 receptor antagonist with prolonged action due to strong receptor binding and slow dissociation .
  • Acetate Derivative : Expected to retain D2 antagonism but with modified kinetics due to delayed hydrolysis. The acetyl group may slightly reduce binding affinity compared to the hydroxyl form.
  • Piperazine Analogues : The compound in lacks the 4-chloro-3-(trifluoromethyl)phenyl group critical for D2 receptor specificity, suggesting divergent targets (e.g., serotonin receptors).

Biological Activity

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate, also known as Penfluridol, is a compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of Penfluridol is C30H29ClF5NO2C_{30}H_{29}ClF_5NO_2, with a molecular weight of 566.00 g/mol. The compound features a complex structure that includes a piperidine ring and multiple fluorinated phenyl groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC30H29ClF5NO2C_{30}H_{29}ClF_5NO_2
Molecular Weight566.00 g/mol
CAS Number83918-76-7
Purity≥97% (HPLC)

Penfluridol exhibits its biological effects primarily through the inhibition of specific enzymes involved in various metabolic pathways. Recent studies have demonstrated its ability to inhibit the enzyme ADAMTS7, which plays a role in the progression of atherosclerosis. The compound's selectivity for ADAMTS7 over other members of the ADAMTS family is significant for cardiovascular disease treatment .

Enzymatic Activity

The inhibitory activity of Penfluridol against ADAMTS7 has been quantified using the inhibition constant (KiK_i). The compound shows intermediate activity with a KiK_i value that suggests potent inhibition:

CompoundTarget EnzymeKiK_i (nM)
PenfluridolADAMTS740
EDV33ADAMTS770
Compound 3ADAMTS5110

Biological Activities

Penfluridol has been investigated for several biological activities beyond enzyme inhibition. These include:

  • Antipsychotic Effects : As a derivative of piperidine, it has shown efficacy in treating psychotic disorders.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Preliminary studies suggest that Penfluridol may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

  • Cardiovascular Implications : A study highlighted the role of Penfluridol in inhibiting ADAMTS7, leading to reduced plaque formation in atherosclerotic models. This suggests potential utility in managing cardiovascular diseases .
  • Psychiatric Applications : In clinical trials, Penfluridol was administered to patients with schizophrenia, showing significant improvements in symptoms compared to placebo groups. The compound's side effect profile was also favorable compared to other antipsychotics.
  • In Vitro Studies : Research indicated that Penfluridol exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic: What analytical methods are recommended for quantifying this compound in complex biological matrices?

Answer: Reverse-phase HPLC with a methanol-buffer mobile phase (65:35 v/v) is effective. The buffer should contain 6.8 g/L sodium acetate and 16.22 g/L sodium 1-octanesulfonate, adjusted to pH 4.6 with glacial acetic acid. This method ensures baseline separation of the compound from matrix interferences, as validated in pharmacopeial assays for structurally related piperidine derivatives . System suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000) must be verified before quantification.

Basic: What safety precautions are critical during handling due to its physicochemical hazards?

Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. The compound is classified under GHS Category 2 for skin/eye irritation, with hazard code H319 ("causes serious eye irritation") .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced: How can conflicting bioactivity data in receptor-binding assays be resolved?

Answer:

  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and radioligand displacement assays to distinguish nonspecific binding.
  • Purity Verification : Ensure >98% purity via HPLC (see Q1) to exclude confounding effects from synthetic byproducts like bis(4-fluorophenyl) intermediates .
  • Buffer Consistency : Use standardized assay buffers (e.g., 10 mM HEPES, pH 7.4) to minimize ionic strength variability, which affects piperidine-based compound solubility .

Advanced: What crystallographic parameters are prioritized for resolving its solid-state structure?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Target an R factor < 0.06 and wR factor < 0.21, with a data-to-parameter ratio > 18:1. The asymmetric unit should include all non-hydrogen atoms, with anisotropic displacement parameters refined for heavy atoms (e.g., Cl, F) .
  • Key Metrics : Mean C–C bond length should be 0.003 Å, and residual electron density < 1.0 eÅ⁻³ .

Basic: What synthetic routes are reported for analogous piperidine derivatives?

Answer:

  • Core Structure Synthesis : React 4-chloro-3-(trifluoromethyl)phenylacetic acid with 4,4-bis(4-fluorophenyl)butanol under Mitsunobu conditions (DIAD, PPh₃) to form the ester linkage.
  • Piperidine Functionalization : Use tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen, followed by deprotection with TFA .
  • Yield Optimization : A 43% yield is achievable via a three-step process involving Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under inert atmosphere (Ar), with K₂CO₃ as a base in 1,4-dioxane at 90°C .

Advanced: How should researchers address discrepancies in reported solubility profiles?

Answer:

  • Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) at pH 4.6–7.4, as trifluoromethyl groups enhance hydrophobicity .
  • Temperature Dependence : Measure solubility at 25°C and 37°C, as entropy-driven dissolution may vary.
  • Analytical Validation : Use nephelometry to detect colloidal aggregates, which can falsely reduce apparent solubility .

Basic: What storage conditions prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to avoid photodegradation.
  • Atmosphere : Use argon-filled containers to minimize oxidation of the piperidine ring.
  • Moisture Control : Include desiccants (e.g., silica gel) to prevent hydrolysis of the acetate ester .

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